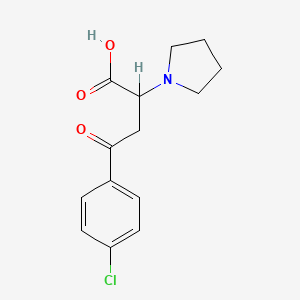

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXSBMPAHIMXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930326 | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139084-68-7 | |

| Record name | 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid generally involves:

- Formation of the butanoic acid backbone with the keto and chlorophenyl substituents.

- Introduction of the pyrrolidin-1-yl group at the 2-position via nucleophilic substitution or amide bond formation.

- Control of stereochemistry at the 2-position to obtain the desired (2S)-enantiomer.

Detailed Synthetic Routes

Preparation of the Keto Acid Intermediate

A common approach starts with the synthesis of a 4-(4-chlorophenyl)-4-oxo-butanoic acid intermediate. This can be achieved by:

- Claisen condensation or related carbonyl condensation reactions between 4-chlorophenylacetyl derivatives and suitable esters or acid derivatives to introduce the keto group at the 4-position.

- Alternatively, Friedel-Crafts acylation of 4-chlorobenzene derivatives followed by oxidation and functional group transformations to install the keto and acid groups.

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidin-1-yl substituent at the 2-position is typically introduced by:

- Nucleophilic substitution of a suitable leaving group (e.g., halide or activated ester) at the 2-position with pyrrolidine.

- Alternatively, formation of an amide bond by reacting the acid chloride derivative of the keto acid intermediate with pyrrolidine under controlled conditions.

A representative procedure involves:

- Conversion of the keto acid to its acid chloride using thionyl chloride (SOCl2) under reflux with stirring.

- Subsequent reaction of the acid chloride with pyrrolidine in an ice bath followed by stirring at room temperature to yield the amide intermediate.

- Hydrolysis or further functional group manipulation to yield the final carboxylic acid form.

This method ensures high yield and purity, with the possibility of stereochemical control by using chiral starting materials or chiral catalysts.

Example Synthesis from Literature

A related synthetic scheme (adapted from analogous compounds) involves:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Phthalic anhydride + γ-aminobutyric acid + triethylamine, reflux in dry toluene with Dean-Stark apparatus | Formation of phthalimide derivative intermediate | ~90% |

| 2 | Treatment with thionyl chloride, reflux at 65 °C | Conversion to acid chloride intermediate | Quantitative |

| 3 | Reaction with pyrrolidine, ice bath then room temperature stirring | Formation of pyrrolidinyl amide intermediate | 85-90% |

| 4 | Hydrolysis and purification | Final acid product | Purity >95% |

Note: While this example is for a related isoindolinyl butanoic acid derivative, the methodology is analogous for this compound synthesis, with appropriate substitution of starting materials.

Analytical and Purification Techniques

- Purification is typically achieved by recrystallization or chromatographic methods to ensure >95% purity.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structure and stereochemistry.

- Infrared (IR) spectroscopy to identify functional groups (notably keto and carboxylic acid).

- Mass spectrometry (MS) for molecular weight confirmation.

- Melting point determination for purity assessment.

- High-performance liquid chromatography (HPLC) may be used for enantiomeric excess determination.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Keto acid synthesis | 4-chlorophenylacetyl derivatives, esters | Claisen condensation or Friedel-Crafts acylation | 4-(4-chlorophenyl)-4-oxo-butanoic acid | Requires control of keto group placement |

| Acid chloride formation | Thionyl chloride (SOCl2) | Reflux at 65 °C, 8 hours | Acid chloride intermediate | Monitored by HCl gas evolution |

| Pyrrolidine coupling | Pyrrolidine, ice bath, then RT | Stirring overnight | Amide intermediate | Catalysts like pyridine or DMAP may accelerate |

| Final hydrolysis/purification | Aqueous washes, recrystallization | Room temperature | Pure this compound | Purity >95% |

Research Findings and Considerations

- The presence of the chlorophenyl and keto groups influences the reactivity and selectivity during synthesis.

- The pyrrolidine ring introduction is critical for biological activity and requires careful control to avoid side reactions.

- The stereochemistry at the 2-position is essential for the compound’s pharmacological properties; thus, chiral synthesis or resolution methods are often employed.

- The compound’s carboxylic acid group allows for further derivatization or conjugation in drug development.

Scientific Research Applications

Pharmacological Studies

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid has been studied for its effects on the central nervous system. Research indicates that it may interact with opioid receptors, potentially serving as a lead compound for developing new analgesics that are not structurally related to traditional opioids. This is particularly relevant in the context of addressing pain management while minimizing the risk of addiction associated with conventional opioids .

Neuropharmacology

The compound has been investigated for its neuroprotective properties. Studies have suggested that it may play a role in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve modulating signaling pathways related to cell survival and apoptosis .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of novel therapeutic agents .

Case Study 1: Opioid Receptor Interaction

A study published in a peer-reviewed journal highlighted the interaction of this compound with mu-opioid receptors. The findings demonstrated that the compound exhibited significant binding affinity, indicating its potential as a scaffold for designing new analgesics that could provide pain relief without the high addiction potential of traditional opioids .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of this compound in vitro. The results showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors. This suggests a promising avenue for further investigation into its therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The chlorophenyl group and the ketone functional group can participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid

A closely related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (), provides a basis for comparison:

Structural Differences :

| Feature | Target Compound | Analog () |

|---|---|---|

| Aromatic Substituent | 4-Chlorophenyl | 3,4-Dichlorophenyl |

| Heterocyclic Group | Pyrrolidin-1-yl | 4-Antipyrinyl (pyrazole derivative) |

| Carboxylic Acid | Present | Present |

Spectroscopic Data :

| Property | Analog () |

|---|---|

| IR (cm⁻¹) | 1730 (acid C=O), 1688 (ketone C=O) |

| ¹H-NMR | 8.12–7.20 (aromatic H), 4.03–3.17 (CH2CH), 2.26 (2 CH3), 12.42 (COOH) |

| MS (m/z) | 432 (M⁺, 100%) |

The analog’s IR and NMR data highlight the influence of the bulkier antipyrinyl group (with methyl substituents) and additional chlorine atom on electronic and steric properties.

Broader Structural Analogs

- 4-(4-Fluorophenyl)-4-oxo-2-(piperidin-1-yl)butanoic acid: Substitution of chlorine with fluorine (altering electron-withdrawing effects) and piperidine instead of pyrrolidine (larger ring size).

- 4-(4-Nitrophenyl)-4-oxo-2-(morpholin-1-yl)butanoic acid: Nitro groups increase electron withdrawal, while morpholine introduces oxygen into the heterocycle.

Key Findings and Implications

Heterocycles: Pyrrolidine (target) vs. antipyrinyl (analog) alters steric bulk and hydrogen-bonding capacity, influencing solubility and target interactions.

Synthetic Challenges :

- The target compound’s discontinuation contrasts with the 65% yield reported for the analog, suggesting possible instability or complex purification requirements .

Biological Potential: Both compounds’ carboxylic acid groups suggest applicability in prodrug design or metal chelation, common in antimicrobial or enzyme-inhibiting agents.

Biological Activity

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid, also known as CB8225126, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16ClNO3

- Molecular Weight : 281.73 g/mol

- CAS Number : 139084-68-7

- Structural Features : The compound consists of a pyrrolidine ring, a butanoic acid chain, and a chlorophenyl group, with a ketone functional group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorophenyl and ketone groups facilitate binding with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring enhances the compound's binding affinity and specificity towards these targets .

Enzyme Inhibition

The compound is also investigated for its role in enzyme inhibition. The presence of the carboxylic acid moiety is crucial for the interaction with specific enzymes, which may lead to therapeutic applications in diseases where enzyme modulation is beneficial .

Case Studies and Research Findings

- In vitro Studies : A study explored various pyrrole derivatives for their antibacterial activity against common pathogens. The findings suggested that modifications in the structure significantly affect the biological activity, highlighting the importance of the chlorophenyl and pyrrolidine components in enhancing efficacy .

- Mechanistic Studies : Another research focused on the binding interactions of similar compounds with protein targets involved in metabolic pathways. The study utilized computational docking methods to predict binding affinities and elucidate potential mechanisms of action .

- Therapeutic Applications : Ongoing investigations are assessing the compound's potential as a lead for developing new pharmaceuticals aimed at treating bacterial infections and other diseases influenced by enzyme activity .

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Antibacterial Activity | Enzyme Inhibition Potential | Structural Features |

|---|---|---|---|

| This compound | Moderate | High | Pyrrolidine ring, chlorophenyl group |

| Pyrrole benzamide derivatives | High (MIC: 3.125 μg/mL) | Moderate | Varies (includes pyrrole structure) |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)thiosemicarbazide | Variable | Low | Thiazole ring, different biological profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 4-chlorobenzaldehyde derivatives with pyrrolidine-containing precursors, followed by cyclization or oxidation. Key conditions include:

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming the pyrrolidinyl moiety) .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for cyclization steps .

- Oxidation/Reduction : Use of KMnO₄ or CrO₃ for ketone formation and NaBH₄/LiAlH₄ for selective reductions .

- Critical Factors : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., as demonstrated in crystal structure studies of related compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .

- FT-IR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

Q. What purification methods are recommended post-synthesis to achieve >95% purity?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for separation of polar impurities .

- Recrystallization : Ethanol/water mixtures optimize crystal purity by removing residual solvents .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the chlorophenyl moiety to create derivatives with enhanced biological activity?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Replace the chlorine atom with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Electrophilic Substitution : Introduce nitro or methyl groups via Friedel-Crafts alkylation, monitored by TLC .

- Activity Correlation : Compare IC₅₀ values of derivatives against enzymatic targets (e.g., KYN-3-OHase) to identify structure-activity relationships .

Q. What experimental strategies should be employed to investigate the compound's potential neuroprotective effects?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of neurotoxic enzymes (e.g., monoamine oxidase-B) using fluorometric assays .

- Cell-Based Models : Assess permeability across BBB models (e.g., hCMEC/D3 cells) and cytotoxicity via MTT assays .

- Comparative Analysis : Benchmark against fluorophenyl analogs with known neuroprotective IC₅₀ values (e.g., 12.5 µM for KYN-3-OHase inhibition) .

Q. How should contradictory data regarding enzymatic inhibition potency between in vitro and cell-based assays be analyzed?

- Methodological Answer :

- Metabolic Stability : Use liver microsomes to assess degradation rates (LC-MS quantification) .

- Membrane Permeability : Calculate logP values (e.g., using HPLC retention times) to correlate hydrophobicity with cellular uptake .

- Off-Target Effects : Employ proteome-wide affinity profiling to identify unintended interactions .

Q. How to design environmental fate studies to assess long-term stability and degradation products in aquatic systems?

- Methodological Answer :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to simulate environmental conditions .

- Biodegradation : Use OECD 301D respirometry tests with activated sludge to measure mineralization rates .

- Analytical Tools : LC-MS/MS to identify degradation products (e.g., chlorinated byproducts) and quantify persistence .

Q. What computational modeling approaches can predict the compound's reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states using Gaussian09 with B3LYP/6-31G* basis sets to predict activation energies .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. water) on reaction pathways using GROMACS .

- SAR Analysis : Train machine learning models on existing substituent data to forecast reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.